molecular formula C7H7NO3 B3040081 1-Oxazol-5-ylcyclopropanecarboxylic acid CAS No. 1539719-95-3

1-Oxazol-5-ylcyclopropanecarboxylic acid

Cat. No. B3040081
CAS RN: 1539719-95-3
M. Wt: 153.14
InChI Key: RJQFHEXCSJXWHP-UHFFFAOYSA-N
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Description

1-Oxazol-5-ylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It’s a compound that falls under the category of oxazoles, which are heterocyclic compounds with a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular structure of 1-Oxazol-5-ylcyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and an oxazole ring . The InChI code for this compound is 1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) .


Chemical Reactions Analysis

Oxazoles, including 1-Oxazol-5-ylcyclopropanecarboxylic acid, are important intermediates in the synthesis of new chemical entities in medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .


Physical And Chemical Properties Analysis

1-Oxazol-5-ylcyclopropanecarboxylic acid has a molecular weight of 153.14 . It is a powder at room temperature .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The carboxylic acid group allows 1-oxazol-5-ylcyclopropanecarboxylic acid to coordinate with metal ions. Researchers synthesize metal complexes by binding the compound to transition metals like copper, palladium, or platinum. These complexes may serve as catalysts in various reactions, including cross-coupling reactions or C-H activation.

Safety and Hazards

The safety information available indicates that 1-Oxazol-5-ylcyclopropanecarboxylic acid may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Oxazol-5-ylcyclopropanecarboxylic acid are not mentioned, oxazoles in general have been gaining attention due to their increasing importance in the field of medicinal chemistry . They are being explored for their potential in various diseases, including Alzheimer’s, cancer, and Parkinson’s disease .

properties

IUPAC Name

1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQFHEXCSJXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxazol-5-ylcyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxazol-5-ylcyclopropanecarboxylic acid
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